3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid
Overview
Description
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid, also known as 3-MMP, is a sulfur-containing carboxylic acid. It is a key intermediate in the synthesis of many biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. It has been used in a variety of chemical reactions, including nucleophilic substitution, esterification, and oxidation/reduction. 3-MMP has also been used in biological research as a substrate for enzymes and as an inhibitor of enzymes.
Scientific Research Applications
Environmental Remediation and Organic Synthesis
A novel treatment strategy based on the sonochemical degradation of toxic organic compounds, in combination with various oxidants, has been demonstrated as effective. This method, which utilizes ultrasound in conjunction with peroxymonosulphate and solar irradiations, showcases a significant advancement in environmental remediation technologies. This approach not only yields a high degradation efficiency but also provides insights into the kinetics and mechanism of degradation, paving the way for the development of more sustainable and efficient methods for the treatment of hazardous substances (Daware & Gogate, 2020).
Material Science and Luminescence
Research into green-emitting iridium(III) complexes that contain sulfanyl- or sulfone-functionalized cyclometallating ligands reveals their potential applications in material science, particularly in the development of photoluminescent materials. These complexes, characterized by their high photoluminescence quantum yields and structured emission spectra, offer valuable insights into the design of new materials for optoelectronic applications. The study provides a comprehensive analysis of their spectroscopic properties, crystal structures, and emission behavior, contributing to the ongoing development of advanced luminescent materials (Constable et al., 2014).
Crystallography and Molecular Interactions
The structural analysis of polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, has contributed significantly to the understanding of supramolecular interactions. These studies elucidate the role of C-H...O, C-H...F, and C-H...π interactions in stabilizing crystal structures, providing valuable information for the design of molecular assemblies and the prediction of molecular packing patterns (Suresh et al., 2007).
properties
IUPAC Name |
3-(methylsulfanylmethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-12-5-6-3-2-4-9-7(6)8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAGHLFSPCACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(N=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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